molecular formula C11H11Cl2N3O2 B11791848 5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Katalognummer: B11791848
Molekulargewicht: 288.13 g/mol
InChI-Schlüssel: WSWOJDLTIYXGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a dichloro-dimethylphenoxy group attached to an oxadiazole ring, which is further linked to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4,6-dichloro-2,3-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques like recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4,6-Dichloro-2,3-dimethylphenoxy)acetamide: Shares a similar phenoxy group but differs in the functional groups attached.

    4,6-Dichloro-2,3-dimethylphenol: The starting material for the synthesis of the compound.

Uniqueness

5-((4,6-Dichloro-2,3-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H11Cl2N3O2

Molekulargewicht

288.13 g/mol

IUPAC-Name

5-[(4,6-dichloro-2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H11Cl2N3O2/c1-5-6(2)10(8(13)3-7(5)12)17-4-9-15-16-11(14)18-9/h3H,4H2,1-2H3,(H2,14,16)

InChI-Schlüssel

WSWOJDLTIYXGPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1Cl)Cl)OCC2=NN=C(O2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.